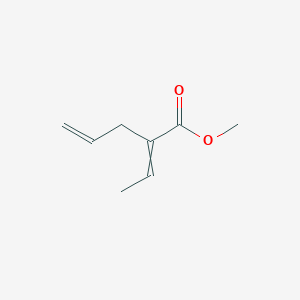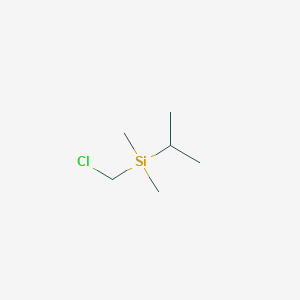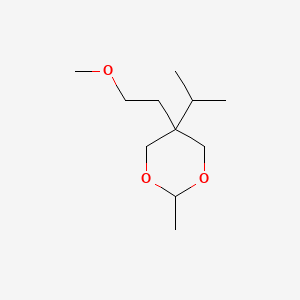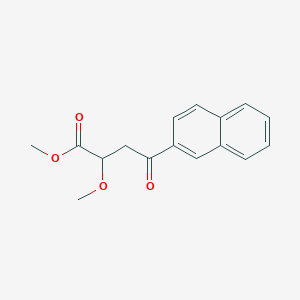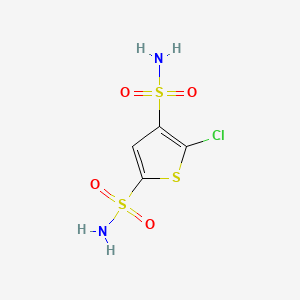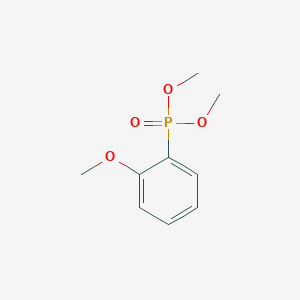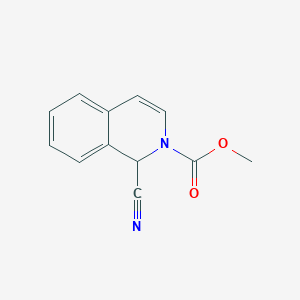
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium is a chemical compound with the molecular formula C5H9Cl2O2P. This compound is known for its unique structure, which includes both chloromethyl and oxophosphanium groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium typically involves the reaction of chloromethyl compounds with oxophosphanium reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of (Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but with different reactivity.
Chloromethyl benzene: Another chloromethyl compound with distinct properties.
Trichloromethyl group compounds: Compounds with multiple chlorine atoms attached to a methyl group.
Uniqueness
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium is unique due to its combination of chloromethyl and oxophosphanium groups, which confer specific reactivity and applications not found in other similar compounds.
Properties
CAS No. |
20490-83-9 |
|---|---|
Molecular Formula |
C5H8Cl2O2P+ |
Molecular Weight |
201.99 g/mol |
IUPAC Name |
chloromethyl-(3-chloro-2-methyl-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C5H8Cl2O2P/c1-4(5(7)8)2-10(9)3-6/h4H,2-3H2,1H3/q+1 |
InChI Key |
UTVXUPDVZXCXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[P+](=O)CCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


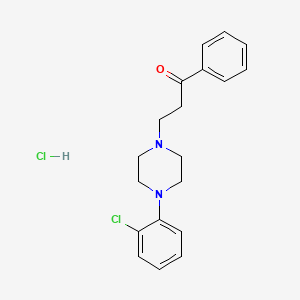

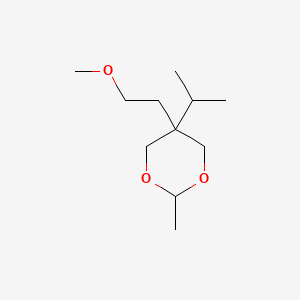
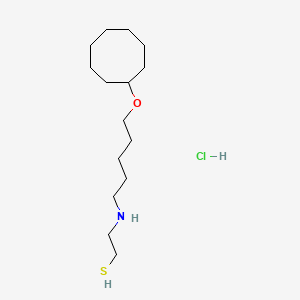
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
